3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Overview
Description
3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, also known as CBPY, is a novel, small-molecule inhibitor of the protein kinase C (PKC) enzyme family. It is a member of the pyrazolopyrimidine family, and has been studied for its potential applications in various scientific and medical fields. CBPY has been shown to have a wide range of biological and physiological effects, including inhibition of cell proliferation, inhibition of tumor growth, and inhibition of inflammatory responses. In addition, CBPY has been studied for its potential use in the development of new drugs and therapies for a variety of diseases, such as cancer, diabetes, and cardiovascular disease.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Pyrazole derivatives, including those structurally related to 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, have been synthesized and investigated for their antimicrobial properties. For instance, the regioselectivity of 1,3-dipolar cycloadditions has been utilized to create a variety of pyrazole-based compounds with significant antimicrobial activity against both gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).
Antioxidant and Anticancer Activities
Pyrazoles are also explored for their potential antioxidant and anticancer activities. Research has shown that derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-ol exhibit considerable radical scavenging activity and cytotoxic properties against various cancer cell lines, suggesting their utility as leads for developing new anticancer agents (Cadena-Cruz et al., 2021).
Material Science Applications
In the realm of materials science, pyrazole derivatives have been used in the synthesis and characterization of single crystals, which have applications in electronic and photonic devices. The study of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals, for example, has contributed to understanding the material properties that are beneficial for developing new electronic materials (Vyas et al., 2012).
Cyclin-Dependent Kinase Inhibitors
Pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), with applications in cancer therapy. These compounds have shown strong antiproliferative activity and the ability to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents (Jorda et al., 2022).
Antiproliferative Agents
The synthesis and biological evaluation of novel pyrazole derivatives as antiproliferative agents have shown promising results in the treatment of leukemia and breast cancer. These compounds have demonstrated the ability to induce apoptosis in cancer cells, further supporting the role of pyrazole derivatives in medicinal chemistry (Ananda et al., 2017).
properties
IUPAC Name |
5-cyclobutyl-2-prop-2-ynyl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-6-12-10(13)7-9(11-12)8-4-3-5-8/h1,7-8,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWQRMHQPAJWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C=C(N1)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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